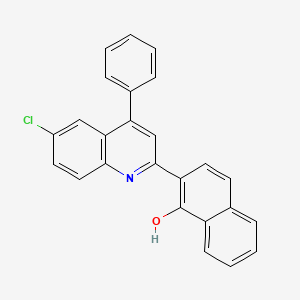
2-(6-Chloro-4-phenylquinolin-2-yl)naphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Chloro-4-phenylquinolin-2-yl)naphthalen-1-ol is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a chloro and phenyl group, and a naphthalen-1-ol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-4-phenylquinolin-2-yl)naphthalen-1-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 6-chloro-4-phenylquinoline with naphthalen-1-ol in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-4-phenylquinolin-2-yl)naphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Halogen substitution reactions can replace the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different chemical syntheses and applications .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound has shown promise in biological assays for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Industry: It is used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of 2-(6-Chloro-4-phenylquinolin-2-yl)naphthalen-1-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-phenylquinolin-2-ol: Shares a similar quinoline core but lacks the naphthalen-1-ol moiety.
Phenanthridin-6-ones: Structurally related but differ in the arrangement of the aromatic rings.
Uniqueness
2-(6-Chloro-4-phenylquinolin-2-yl)naphthalen-1-ol is unique due to its combined quinoline and naphthalene structures, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these combined properties are advantageous .
Properties
Molecular Formula |
C25H16ClNO |
|---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
2-(6-chloro-4-phenylquinolin-2-yl)naphthalen-1-ol |
InChI |
InChI=1S/C25H16ClNO/c26-18-11-13-23-22(14-18)21(16-6-2-1-3-7-16)15-24(27-23)20-12-10-17-8-4-5-9-19(17)25(20)28/h1-15,28H |
InChI Key |
MWWGOIYKZCDYAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=C(C5=CC=CC=C5C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-dimethyl-N'-[(E)-(3-nitrophenyl)methylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B15043664.png)
![N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-3,5-dimethyladamantane-1-carbohydrazide](/img/structure/B15043671.png)
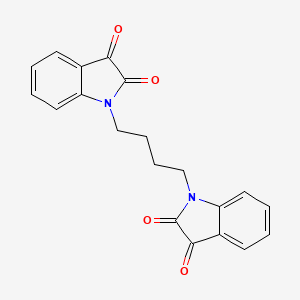
![2-{[(e)-(4-Bromophenyl)methylidene]amino}phenol](/img/structure/B15043684.png)
![5,5'-carbonylbis[2-(1-naphthyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B15043695.png)

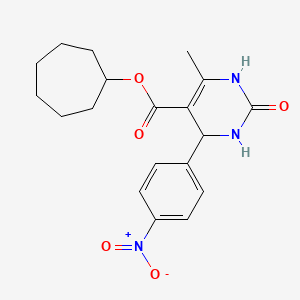

![ethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B15043731.png)
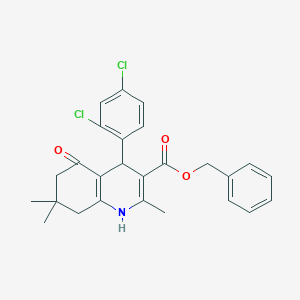
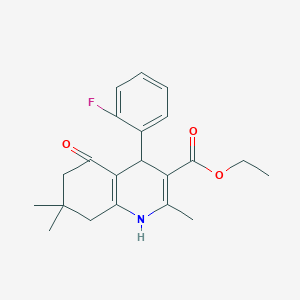
![N-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B15043760.png)
![N-{(5Z)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B15043767.png)
![(5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B15043774.png)
